molecular formula C8H10N2O2 B1323526 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 361395-33-7

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B1323526
CAS No.: 361395-33-7
M. Wt: 166.18 g/mol
InChI Key: QHDJNTMMLRRWHA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJNTMMLRRWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634676
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361395-33-7
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction is often carried out in the presence of catalysts such as polyphosphoric acid or Lewis acids to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups onto the benzimidazole ring .

Scientific Research Applications

The compound features a fused imidazole ring system, which is known for its ability to interact with biological macromolecules, making it a promising scaffold for drug development.

Pharmacological Activities

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid and its derivatives have been investigated for various pharmacological properties:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can modulate inflammatory pathways, presenting potential for treating inflammatory diseases .

Mechanistic Studies

The mechanism of action often involves the inhibition of specific enzymes or receptors. For instance:

  • α-Glucosidase Inhibition : Certain derivatives have been shown to effectively inhibit α-glucosidase, which is relevant in managing diabetes .
  • Cyclooxygenase Inhibition : Compounds have also been studied for their ability to inhibit cyclooxygenase enzymes involved in pain and inflammation .

Case Studies

  • Anticancer Research : A study investigated the efficacy of a series of benzimidazole derivatives against breast cancer cells. Results indicated that compounds with the tetrahydro-benzimidazole structure exhibited significant cytotoxicity, with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Another case study evaluated the antibacterial properties of various substituted benzimidazoles. The findings revealed that compounds containing the tetrahydro structure showed enhanced activity against resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory potential of this compound demonstrated that it effectively reduced pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory disease models .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid sulfate
  • 1-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole

Comparison: Compared to its analogs, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group. This positioning can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Biological Activity

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid (CAS No. 361395-33-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, anti-inflammatory, and antiviral activities, supported by relevant research findings and case studies.

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • Structure : The compound features a benzimidazole core with a carboxylic acid group at the 7-position, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives as anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized various benzimidazole derivatives and evaluated their cytotoxic effects against several cancer cell lines including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 7.82 to 21.48 μM. Notably, compounds with substitutions at specific positions demonstrated enhanced activity against key kinases such as EGFR and mTOR, suggesting a multi-targeted approach in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (μM)Target Kinase
6hHepG210.21EGFR
6iMCF-78.45mTOR
6cHCT-1167.82HER2

The mechanism of action for these compounds involves inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This dual action leads to cell cycle arrest and subsequent cell death .

Anti-inflammatory Activity

In addition to anticancer properties, benzimidazole derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Example Findings

One study demonstrated that certain derivatives could effectively inhibit Lck activity, a key player in T-cell activation and inflammation. This inhibition resulted in reduced levels of TNF-alpha and other inflammatory markers, suggesting potential therapeutic applications in autoimmune diseases .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored. Compounds have been reported to exhibit activity against various RNA viruses by inhibiting viral RNA synthesis.

Case Study: Antiviral Efficacy

A derivative was found to effectively inhibit human cytomegalovirus (HCMV) replication without significant cytotoxicity. This was attributed to its ability to interfere with RNA polymerase II activity, essential for viral replication .

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